molecular formula C8H4F3IO2 B1602065 2-Iodo-3-(trifluoromethyl)benzoic acid CAS No. 766473-89-6

2-Iodo-3-(trifluoromethyl)benzoic acid

Cat. No.: B1602065
CAS No.: 766473-89-6
M. Wt: 316.02 g/mol
InChI Key: DNGSEJLGVHIEEZ-UHFFFAOYSA-N
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Description

Significance and Context in Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone class of compounds in organic chemistry, where the fundamental structure of benzoic acid is modified by attaching various functional groups to the benzene (B151609) ring. These substituents profoundly influence the molecule's electronic properties, acidity, and reactivity. libretexts.org The nature and position of the substituent can either donate or withdraw electron density from the aromatic ring, which in turn alters the acidity of the carboxylic acid group. nih.gov For instance, electron-withdrawing groups generally increase the acidity of the benzoic acid. nih.gov

In 2-Iodo-3-(trifluoromethyl)benzoic acid, two powerful substituents are present:

Iodo Group: The iodine atom is a halogen substituent that serves as a versatile functional handle in organic synthesis. Aromatic iodides are particularly valuable precursors in a wide array of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org This reactivity makes iodinated benzoic acids important intermediates for constructing more complex molecular architectures. acs.org

Trifluoromethyl Group (-CF3): This group is one of the strongest electron-withdrawing groups used in medicinal and materials chemistry. mdpi.com Its high electronegativity significantly impacts the electronic nature of the aromatic ring. mdpi.com The incorporation of a -CF3 group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com The presence of this group is a common strategy in drug design to fine-tune the physicochemical and pharmacokinetic properties of a compound. mdpi.comorganic-chemistry.org

The combination of the ortho-iodo and meta-trifluoromethyl substituents creates a unique electronic and steric environment on the benzoic acid ring. The ortho-effect, where a substituent at the position adjacent to the carboxylic acid group can influence its acidity regardless of its electronic nature, is a well-documented phenomenon in benzoic acid chemistry. libretexts.org This, combined with the strong inductive effect of the trifluoromethyl group, makes this compound a distinct and highly functionalized research chemical.

Interdisciplinary Relevance in Advanced Materials and Medicinal Chemistry

The unique structural features of this compound make it a compound of interest in interdisciplinary fields, particularly medicinal chemistry and advanced materials science.

Medicinal Chemistry: In medicinal chemistry, this compound is recognized as a valuable building block for protein degraders. calpaclab.com Targeted protein degradation is a cutting-edge therapeutic strategy that utilizes small molecules to eliminate disease-causing proteins. The trifluoromethyl group is frequently incorporated into drug candidates to improve their pharmacokinetic profiles, solubility, and binding selectivity. mdpi.com Aromatic compounds that bear trifluoromethyl groups are prevalent in pharmaceuticals. mdpi.com The presence of both the reactive iodine handle and the property-enhancing trifluoromethyl group makes this molecule a suitable starting material for the synthesis of complex therapeutic agents, including potent enzyme inhibitors and modulators of protein-protein interactions. Research has shown that benzoic acid derivatives with trifluoromethyl and halogen substituents can exhibit potent biological activities. nih.gov

Advanced Materials: In the realm of materials science, fluorinated organic compounds are used to create materials with specific, desirable properties. The incorporation of trifluoromethyl groups can significantly enhance thermal stability, chemical resistance, and surface energy of polymers and other materials. nbinno.com Substituted benzoic acids, particularly those with fluorine-containing groups, are used as building blocks for high-performance polymers, coatings, and electronic materials. nbinno.comnbinno.com The electron-withdrawing nature of the trifluoromethyl group can influence the electronic band structure of organic semiconductors or affect the refractive index of optical materials. nbinno.com Therefore, this compound serves as a potential monomer or precursor for creating bespoke materials with tailored dielectric constants, chemical resistance, and thermal stability for demanding applications. nbinno.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO2/c9-8(10,11)5-3-1-2-4(6(5)12)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGSEJLGVHIEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562170
Record name 2-Iodo-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766473-89-6
Record name 2-Iodo-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 2 Iodo 3 Trifluoromethyl Benzoic Acid

Established Synthetic Pathways

Established methods for synthesizing 2-Iodo-3-(trifluoromethyl)benzoic acid rely on robust and well-documented chemical transformations. These pathways are noted for their reliability, though they may involve multiple steps.

Sandmeyer-Type Reactions from Anthranilic Acid Precursorsnih.govlscollege.ac.in

The conversion of 2-amino-3-(trifluoromethyl)benzoic acid to the target compound involves a carefully controlled two-step, one-pot procedure. A representative protocol, based on analogous transformations, is detailed below.

First, the anthranilic acid precursor is dissolved in an aqueous acidic solution, typically hydrochloric acid, and cooled to a temperature between 0 and 5 °C in an ice bath. This low temperature is critical to ensure the stability of the subsequently formed diazonium salt. An aqueous solution of sodium nitrite (B80452) is then added dropwise, maintaining the low temperature. The molar equivalent of sodium nitrite is kept nearly stoichiometric to the starting amine to ensure complete conversion to the diazonium salt.

Following the formation of the diazonium salt, a solution of potassium iodide , often in a slight excess, is added to the reaction mixture. The mixture is then allowed to warm to room temperature and may be gently heated (e.g., to 40-50 °C) to facilitate the decomposition of the diazonium salt and the substitution reaction, which is visually indicated by the evolution of nitrogen gas. youtube.com The final product, this compound, precipitates from the solution and can be isolated via filtration.

Representative Reaction Stoichiometry:

Reagent Molar Ratio Purpose
2-amino-3-(trifluoromethyl)benzoic acid 1.0 eq Starting Material
Hydrochloric Acid (conc.) ~3.0 eq Solvent / Acid Catalyst
Sodium Nitrite (NaNO₂) 1.0-1.1 eq Diazotizing Agent

Optimizing the yield and purity of the Sandmeyer iodination product hinges on the careful control of several parameters. Temperature is paramount; diazotization must be conducted at low temperatures (0–5 °C) to prevent premature decomposition of the unstable diazonium salt.

The choice of copper catalyst, while not strictly required for iodination as it is for chlorination or bromination, can sometimes influence the reaction rate and outcome. lscollege.ac.inorganic-chemistry.org However, many Sandmeyer iodinations proceed efficiently without a copper catalyst. organic-chemistry.org The concentration of the acid and the rate of addition of both the nitrite and iodide solutions are also critical factors that can be adjusted to minimize the formation of side products, such as phenols or azo compounds. Using a moderate excess of potassium iodide ensures the diazonium intermediate is efficiently trapped.

Each reagent in the Sandmeyer sequence plays a distinct and crucial role.

Diazotization: The process is initiated by the reaction of sodium nitrite with a strong mineral acid (like HCl) to form nitrous acid (HNO₂) in situ. The electrophilic nitrosonium ion (NO⁺) generated from nitrous acid then attacks the nucleophilic amino group on the 2-amino-3-(trifluoromethyl)benzoic acid. This leads to a series of proton transfers and water elimination, ultimately yielding the aryl diazonium salt.

Iodination: The iodide anion (I⁻) from potassium iodide acts as the nucleophile that displaces the diazonium group (-N₂⁺). The diazonium group is an excellent leaving group due to the high stability of the nitrogen gas (N₂) molecule that is released. The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which is initiated by a single electron transfer from the iodide ion to the diazonium salt. lscollege.ac.in

Alternative Synthetic Routes

Beyond the classical Sandmeyer reaction, modern synthetic chemistry offers more direct approaches to forming the C-I bond, often with improved efficiency and substrate tolerance.

Direct C-H activation has emerged as a powerful strategy for the synthesis of functionalized aromatic compounds, bypassing the need for pre-functionalized precursors like aminoarenes. For the synthesis of this compound, this involves the regioselective iodination of 3-(trifluoromethyl)benzoic acid at the ortho position.

Recent advancements have highlighted the efficacy of transition metal catalysis for this transformation. Iridium- and palladium-catalyzed methods have been developed for the ortho-iodination of benzoic acids, where the carboxylic acid group acts as a directing group to guide the halogenation to the adjacent C-H bond. acs.orgresearchgate.net

A notable method employs an iridium(III) catalyst in the absence of any base or additive. acs.org The reaction proceeds under mild conditions, using N-Iodosuccinimide (NIS) as the iodine source and a specialized solvent, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) , which plays a crucial role in enabling the catalytic cycle. acs.org This approach offers high regioselectivity for the ortho position and demonstrates broad functional group tolerance. acs.org Similarly, palladium-catalyzed protocols using potassium iodide as the iodine source in aqueous media have also been reported, presenting a greener chemistry alternative. researchgate.net

Overview of Direct C-H Iodination Methods:

Catalyst System Iodine Source Solvent Key Features Reference
Iridium(III) Complex N-Iodosuccinimide (NIS) HFIP Mild conditions, high ortho-selectivity, additive-free. acs.org

These modern catalytic methods represent a significant step forward, offering a more atom-economical and direct pathway to this compound from a readily available precursor.

Comparison of Methodological Efficiencies

The synthesis of this compound is primarily achieved through two main strategic approaches: the Sandmeyer reaction starting from an amino-substituted precursor and the direct iodination of a trifluoromethyl-substituted benzoic acid. The efficiency of these methods can be evaluated based on reaction yields, conditions, and the availability of starting materials.

The Sandmeyer reaction, a well-established method for converting aryl amines into aryl halides via diazonium salts, represents a common route. wikipedia.orgorganic-chemistry.org This pathway typically begins with 3-(Trifluoromethyl)anthranilic acid. The alternative involves the electrophilic iodination of 2-(trifluoromethyl)benzoic acid. While direct iodination of aromatic rings is a fundamental transformation, the regioselectivity and reactivity are highly dependent on the directing effects of the existing substituents and the chosen iodinating agent. google.com

A comparative overview of these methodologies highlights the trade-offs between them. The Sandmeyer approach offers predictable regiochemistry, as the position of the incoming iodide is determined by the location of the precursor's amino group. However, it is a multi-step process that involves the in situ generation of potentially unstable diazonium salts. Direct iodination is a more direct, single-step approach but can suffer from challenges in controlling regioselectivity, potentially leading to a mixture of isomers that require purification.

Table 1: Comparison of Synthetic Routes to this compound

Methodology Starting Material Key Reagents Typical Yields Advantages Challenges
Sandmeyer Reaction 3-(Trifluoromethyl)anthranilic acid NaNO₂, HCl, KI Good to Excellent High regioselectivity. organic-chemistry.org Multi-step process, handling of unstable diazonium intermediates. wikipedia.org
Direct Iodination 2-(Trifluoromethyl)benzoic acid I₂, Oxidizing Agent (e.g., H₂O₂, HIO₃) Variable Potentially fewer steps. Risk of multiple isomers, requires separation; deactivated ring can require harsh conditions.

Precursors and Building Blocks for Synthesis

Utilization of 3-(Trifluoromethyl)anthranilic Acid

A primary and widely utilized precursor for the synthesis of this compound is 3-(Trifluoromethyl)anthranilic acid. This starting material is strategically advantageous because it contains both the trifluoromethyl and the carboxylic acid groups in the desired positions relative to the site of iodination. The synthetic transformation hinges on the conversion of the amino group at the 2-position into an iodide.

This conversion is classically achieved via the Sandmeyer reaction. wikipedia.org The process involves two main steps:

Diazotization: The amino group of 3-(trifluoromethyl)anthranilic acid is treated with a nitrous acid source, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This converts the amino group into a diazonium salt.

Iodide Displacement: The resulting diazonium salt is then treated with a solution of an iodide salt, most commonly potassium iodide (KI). This causes the diazonium group to be displaced by iodide, with the evolution of nitrogen gas, to yield the final product, this compound. organic-chemistry.org

The Sandmeyer reaction is a robust and reliable method, providing a clear and regiochemically controlled pathway to the target molecule. youtube.com The reaction is an example of a radical-nucleophilic aromatic substitution. wikipedia.org

Table 2: Sandmeyer Reaction for this compound Synthesis

Step Reactant Reagents Intermediate/Product Key Conditions
1. Diazotization 3-(Trifluoromethyl)anthranilic acid NaNO₂, HCl (aq) 2-Carboxy-6-(trifluoromethyl)benzenediazonium chloride 0-5 °C
2. Iodination 2-Carboxy-6-(trifluoromethyl)benzenediazonium chloride KI (aq) This compound Gentle warming may be required

Emerging Precursor Chemistry

While the Sandmeyer reaction on 3-(trifluoromethyl)anthranilic acid remains a dominant strategy, research into alternative synthetic routes has led to the exploration of emerging precursor chemistry. These novel approaches aim to improve efficiency, reduce the number of synthetic steps, or utilize more readily available or cost-effective starting materials.

One notable emerging strategy involves the direct C-H iodination of 2-(trifluoromethyl)benzoic acid. This approach circumvents the need for the Sandmeyer reaction sequence. The success of such a reaction depends on finding a suitable iodinating system that can overcome the deactivating effect of the trifluoromethyl and carboxylic acid groups and selectively functionalize the C-H bond at the 2-position. Systems involving elemental iodine in the presence of a strong oxidizing agent or hypervalent iodine reagents are areas of active investigation for such transformations. mdpi.com

Another area of development involves building the aromatic ring from smaller, functionalized fragments. This could involve cycloaddition reactions or transition-metal-catalyzed cross-coupling reactions where the key iodo- and trifluoromethyl-substituted fragments are joined. For instance, strategies could be envisioned that start with a simpler iodinated precursor, to which the trifluoromethyl group is added later in the synthesis, potentially using copper-catalyzed trifluoromethylation protocols with reagents like TMSCF₃ (Ruppert-Prakash reagent). organic-chemistry.orgbeilstein-journals.org These methods offer flexibility but often require specialized catalysts and anhydrous conditions.

The development of novel aryne precursors also presents a potential, albeit more complex, avenue. nih.gov By generating a highly reactive aryne intermediate from a precursor like a 2-(trimethylsilyl)aryl triflate, subsequent trapping with an appropriate iodine-containing species could theoretically lead to the desired product. However, the synthesis of such advanced precursors and control of the subsequent trapping reaction remain significant challenges for bulk-scale synthesis.

Chemical Reactivity and Mechanistic Studies of 2 Iodo 3 Trifluoromethyl Benzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Aromatic substitution reactions on the 2-Iodo-3-(trifluoromethyl)benzoic acid ring are profoundly influenced by the directing and activating or deactivating effects of the existing substituents.

The reactivity of the benzene (B151609) ring in this compound towards substitution is low due to the presence of three electron-withdrawing groups. The carboxylic acid (-COOH) and trifluoromethyl (-CF3) groups are both powerful deactivating groups, primarily through their strong negative inductive effects (-I effect). libretexts.orgyoutube.com These groups withdraw electron density from the aromatic ring, making it less susceptible to attack by electrophiles. wikipedia.org The trifluoromethyl group, in particular, is one of the strongest deactivating groups known.

This electron deficiency makes electrophilic aromatic substitution challenging. Conversely, the presence of strong electron-withdrawing groups can activate an aromatic ring towards nucleophilic aromatic substitution (SNAr), a pathway that typically requires a good leaving group, a role the iodine atom can fulfill.

Regioselectivity, or the specific position of substitution, is controlled by the directing effects of the existing groups and by steric hindrance.

Electrophilic Substitution: The directing effects of the substituents are in partial agreement. The -COOH and -CF3 groups are meta-directors, which would direct an incoming electrophile to the C5 position. The iodine atom is an ortho, para-director. Its para position is C5, and its ortho positions (C1 and C3) are already substituted. Therefore, the directing effects of all three groups converge to make the C5 position the most probable, albeit deactivated, site for electrophilic attack. The C4 and C6 positions are significantly less favored.

Steric Hindrance and the Ortho-Effect: The substitution pattern of this compound exhibits significant steric crowding around the C1, C2, and C3 positions. Any reaction involving these centers would be sterically hindered. Furthermore, benzoic acids with substituents at the ortho position (C2 or C6) often display increased acidity regardless of the substituent's electronic nature, a phenomenon known as the ortho-effect. libretexts.org This effect is generally attributed to a combination of steric and electronic factors, where the ortho group forces the carboxylic acid group out of the plane of the benzene ring, disrupting coplanarity and influencing the stability of the carboxylate anion. libretexts.org

Studies on the C-H activation of other substituted benzoic acids have shown that the carboxyl group can act as an effective directing group, often favoring functionalization at the less sterically hindered ortho position. mdpi.comresearchgate.netacs.org However, in this case, both ortho positions are already occupied.

Transition Metal-Catalyzed Coupling Reactions

The carbon-iodine bond in this compound is a key functional group for participating in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by transition metals. Aryl iodides are among the most reactive aryl halides in these transformations.

The Ullmann condensation is a classic method for synthesizing diaryl ethers through the copper-catalyzed reaction of an aryl halide with a phenol (B47542) or alcohol. organic-chemistry.org this compound is an excellent substrate for this reaction due to the high reactivity of the C-I bond. The reaction typically involves heating the aryl iodide and a phenol in the presence of a copper(I) catalyst and a base in a polar, high-boiling solvent. nih.govescholarship.org

The mechanism is believed to involve the formation of a copper(I) phenoxide complex. This complex then undergoes oxidative addition with the aryl iodide in the rate-determining step, leading to a Cu(III) intermediate which subsequently yields the diaryl ether product through reductive elimination. nih.govescholarship.org

Reactant 1Reactant 2Typical CatalystTypical BaseProduct Type
This compoundPhenolCuI, Cu₂OK₂CO₃, Cs₂CO₃Diaryl Ether

Beyond Ullmann-type reactions, the C-I bond enables participation in a variety of other, primarily palladium-catalyzed, cross-coupling reactions. These methodologies are cornerstones of modern organic synthesis for constructing complex molecular architectures. The high reactivity of aryl iodides allows these reactions to proceed under relatively mild conditions.

Key examples include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl C-C bond.

Heck Coupling: Reaction with an alkene to form a new C-C bond at an sp² carbon.

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a dual palladium and copper catalyst system, to form an aryl-alkyne C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, producing an N-aryl product.

Reaction NameCoupling PartnerTypical Catalyst SystemBond Formed
Suzuki CouplingAr'-B(OH)₂Pd(PPh₃)₄, PdCl₂(dppf)C-C (Aryl-Aryl)
Heck CouplingAlkene (H₂C=CHR)Pd(OAc)₂, P(o-tol)₃C-C (Aryl-Vinyl)
Sonogashira CouplingAlkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuIC-C (Aryl-Alkynyl)
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, BINAPC-N (Aryl-Amino)

Formation of Derivative Classes

The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into a variety of important derivatives. These standard transformations are generally robust and tolerate the iodo and trifluoromethyl substituents on the ring. chemrevlett.com

Common derivative classes include:

Esters: Formed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by first converting the acid to a more reactive acyl chloride. The corresponding methyl ester, Methyl 2-iodo-3-(trifluoromethyl)benzoate, is a known derivative. synquestlabs.com

Amides: Prepared by reacting the carboxylic acid with an amine. This reaction is often facilitated by activating agents or by first converting the carboxylic acid to an acyl chloride followed by the addition of the amine. wikipedia.org

Acyl Halides: The carboxylic acid can be converted to the highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Hypervalent Iodine Reagents: The iodine atom itself can be oxidized to a higher valence state (I(III) or I(V)) to form hypervalent iodine reagents. acs.org For example, oxidation in the presence of appropriate ligands can yield compounds analogous to Togni's reagents, which are valuable for introducing trifluoromethyl groups into other molecules. acs.org

Carboxamide Formation

The conversion of the carboxylic acid moiety in this compound into a carboxamide is a fundamental transformation. This reaction typically proceeds via the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form an acyl chloride intermediate, which then readily reacts with a primary or secondary amine.

Another widely used method involves peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate amide bond formation under milder conditions. The reaction mechanism with these reagents involves the in situ formation of a highly reactive O-acylisourea intermediate, which is then displaced by the amine nucleophile.

While specific mechanistic studies detailing kinetic data or computational analysis for the carboxamide formation of this particular molecule are not extensively documented in readily available literature, the general principles of these reactions are well-established in organic chemistry.

Esterification Reactions

Esterification of this compound can be achieved through several standard protocols. The choice of method often depends on the nature of the alcohol and the desired reaction scale.

Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by removing the water formed, often by azeotropic distillation. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol.

Reaction with Alkyl Halides : The carboxylate salt of this compound, formed by deprotonation with a base such as sodium carbonate or potassium carbonate, can undergo nucleophilic substitution (Sₙ2) with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the corresponding ester.

Steglich Esterification : For more sensitive or sterically hindered alcohols, the Steglich esterification offers a milder alternative. This reaction uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The mechanism is similar to DCC-mediated amide coupling, where DCC activates the carboxylic acid, and DMAP acts as a highly effective acyl transfer catalyst.

The following table summarizes common esterification reaction conditions.

Reagent SystemCatalystReaction TypeTypical Conditions
Alcohol (e.g., Methanol)Sulfuric Acid (H₂SO₄)Fischer EsterificationReflux
Alkyl Halide (e.g., Iodomethane)Base (e.g., K₂CO₃)Williamson-type SynthesisHeat in a polar aprotic solvent
Alcohol + DCCDMAP (catalytic)Steglich EsterificationRoom temperature

Transformation to Hypervalent Iodine Species

A significant area of research involving this compound is its use as a precursor for creating hypervalent iodine(III) and iodine(V) reagents. The electron-withdrawing trifluoromethyl group enhances the electrophilicity and stability of the resulting hypervalent iodine center, making these reagents particularly useful in organic synthesis.

The oxidation of the iodine atom in this compound is the key step in synthesizing its hypervalent derivatives. A common method involves oxidation with a strong oxidizing agent, such as sodium periodate (B1199274) (NaIO₄) or potassium peroxymonosulfate (B1194676) (Oxone), often in an acidic aqueous medium.

The initial oxidation product is typically a λ³-iodane, such as the corresponding iodosyl (B1239551) derivative, often represented as Ar-IO. In the case of this compound, this oxidation leads to the formation of 2-iodosyl-3-(trifluoromethyl)benzoic acid. This species is often a polymeric solid and can be further derivatized. For instance, treatment with acetic anhydride (B1165640) can yield the corresponding iodylbenzene diacetate.

A more versatile and widely used hypervalent iodine(III) reagent derived from this precursor is a stabilized form known as "IBA" (2-Iodoxybenzoic acid) is incorrect, the correct precursor for IBX is 2-iodobenzoic acid. The derivative from the title compound is a modified version. The oxidation of this compound with Oxone in water at elevated temperatures produces 2-iodyl-3-(trifluoromethyl)benzoic acid, a λ⁵-iodane.

Hypervalent iodine reagents derived from this compound are powerful oxidizing agents and are used in a variety of chemical transformations. The trifluoromethyl group often enhances their reactivity and solubility in organic solvents compared to their non-fluorinated analogs like IBX and Dess-Martin periodinane (DMP).

These reagents are particularly known for the selective oxidation of alcohols to aldehydes and ketones. The mechanism for alcohol oxidation by these λ⁵-iodanes is believed to proceed through a ligand exchange step, where the alcohol displaces a ligand on the iodine center. This is followed by a reductive elimination process, which may occur via a cyclic transition state, to yield the oxidized carbonyl compound, the reduced iodine(III) species, and water.

The enhanced electrophilicity of the iodine center in these fluorinated reagents can also facilitate other types of reactions, such as oxidative cyclizations and the formation of carbon-heteroatom bonds.

Advanced Applications in Organic Synthesis

As a Core Synthon for Complex Molecular Architectures

2-Iodo-3-(trifluoromethyl)benzoic acid is a powerful synthon, or synthetic building block, for creating intricate molecular designs. Its utility stems from the distinct and complementary reactivity of its three functional groups: the carboxylic acid, the iodine atom, and the trifluoromethyl group.

Introduction of Iodinated and Trifluoromethylated Functionalities

The presence of both iodo and trifluoromethyl groups on the same aromatic ring is a key feature of this compound. The trifluoromethyl group (-CF3) is a crucial substituent in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The iodine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the facile introduction of this trifluoromethylated benzoyl moiety into a larger molecular framework.

While direct use of this compound as a reagent for general iodination or trifluoromethylation is not its primary application, its role is to deliver the entire iodinated and trifluoromethylated phenyl group in a single step. For instance, in reactions where a hypervalent iodine reagent is used for trifluoromethylation, 2-iodobenzoic acid is often generated as a byproduct. This underscores the stability of the C-I bond and the utility of such structures in synthesis.

The compound's structure allows for a range of transformations:

Amide bond formation: The carboxylic acid can be readily converted to an amide, linking the 2-iodo-3-(trifluoromethyl)phenyl group to various amines.

Esterification: Reaction with alcohols yields the corresponding esters.

Cross-coupling reactions: The iodine atom is a prime site for palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Stereoselective Transformations and Chiral Pool Applications

Currently, there is limited specific literature detailing the direct application of this compound in stereoselective transformations or as a derivative in the chiral pool. The "chiral pool" refers to the collection of readily available, enantiopure natural products like amino acids and sugars that serve as starting materials for asymmetric synthesis. nih.govresearchgate.net

However, the principles of stereoselective synthesis can be applied to derivatives of this compound. For example, if the carboxylic acid is coupled with a chiral amine or alcohol from the chiral pool, the resulting amide or ester will be chiral. Subsequent transformations on the aromatic ring or at the iodine position could then be influenced by this chiral center, potentially leading to diastereoselective outcomes.

While direct examples are scarce, the synthesis of chiral β-trifluoromethylated amino acids has been achieved using other methods, highlighting the importance of creating chiral molecules containing the trifluoromethyl group. wikipedia.org The development of chiral auxiliaries and catalysts for asymmetric synthesis is a major area of organic chemistry, and while common examples include oxazolidinones and camphorsultam, there is potential for novel auxiliaries to be developed from a range of starting materials. wikipedia.org

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of various pharmacologically active scaffolds.

Preparation of 2-Phenoxybenzamides and Related Structures

One of the well-documented applications of this compound is in the synthesis of 2-phenoxybenzamides. These structures are of significant interest in medicinal chemistry. The synthesis typically involves a multi-step process.

A common synthetic route proceeds as follows:

Diazotization and Iodination: The synthesis often begins with 3-(trifluoromethyl)anthranilic acid, which undergoes a Sandmeyer-like reaction. Treatment with sodium nitrite (B80452) in an acidic medium generates a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom, yielding this compound in high yields. nih.gov

Ullmann Ether Synthesis: The resulting this compound is then subjected to a copper-catalyzed Ullmann-like ether synthesis. In this step, it is coupled with a phenol (B47542), such as 4-fluorophenol, to form a diaryl ether.

Amide Formation: The carboxylic acid of the diaryl ether is then activated and coupled with an appropriate amine to form the final 2-phenoxybenzamide (B1622244) product.

Derivatives of these 2-phenoxybenzamides have shown promising multi-stage activity against different strains of P. falciparum, the parasite that causes malaria. nih.gov For instance, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate has demonstrated high antiplasmodial activity and very low cytotoxicity, making it a lead compound for further investigation. nih.gov

Reaction Step Reagents and Conditions Intermediate/Product Reference
Diazotization & Iodination1. H₂SO₄, DMSO, 0 °C; 2. NaNO₂; 3. KIThis compound nih.gov
Ullmann Ether SynthesisPhenol, DBU, Cu, CuI, Pyridine, DMF, 160 °C2-Phenoxy-3-(trifluoromethyl)benzoic acid derivative
Amide CouplingAmine, Mukaiyama reagent, DIPEA, CH₂Cl₂2-Phenoxybenzamide derivative

Contribution to Antimicrobial and Antiviral Agent Synthesis (via Intermediates)

The trifluoromethyl group is a common feature in many antimicrobial and antiviral agents due to its positive influence on their pharmacological profiles. While direct synthesis of such agents from this compound is not extensively documented, its structural motifs are found in related bioactive compounds.

For example, various trifluoromethyl-substituted pyrazole (B372694) derivatives have been synthesized and shown to be potent inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov These syntheses often start from precursors like 4-(trifluoromethyl)phenyl hydrazine. nih.gov Although not a direct application, it demonstrates the importance of the trifluoromethylphenyl moiety in the development of new antibiotics.

In the realm of antiviral research, benzoic acid derivatives have been evaluated for their activity against viruses like influenza A. researchgate.net Furthermore, compounds containing trifluoromethyl groups are known to be present in some antiviral drugs. researchgate.net The synthesis of various antiviral nucleoside analogues, for instance, has been a focus of research. nih.gov While a direct synthetic line from this compound to a marketed antimicrobial or antiviral drug is not apparent from the available literature, its potential as a key intermediate for novel therapeutic agents in this class remains an area of interest for synthetic and medicinal chemists. The synthesis of N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide, a broad-spectrum fungicide, from 2-(trifluoromethyl)benzoic acid highlights the utility of this structural class in creating agrochemical agents, which can share mechanisms of action with medical antimicrobial compounds. google.com

Utility in Anticancer Agent Synthesis (via Intermediates)

The development of novel anticancer agents is a critical area of pharmaceutical research, and trifluoromethyl-containing compounds have made a significant impact. The trifluoromethyl group can enhance the efficacy of anticancer drugs.

While direct evidence of this compound being a precursor to a clinical anticancer agent is limited, derivatives of structurally similar compounds have shown promise. For instance, research on 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid has demonstrated that its derivatives can exhibit promising anticancer properties, inducing apoptosis in various cancer cell lines. This suggests that the iodinated and trifluoromethylated benzoic acid scaffold is a viable starting point for the development of new therapeutic agents. The synthesis of diphenylamines from this related compound, which have been identified as potential anticancer agents, further supports this notion.

Design of Compounds with Enhanced Metabolic Stability

The strategic incorporation of trifluoromethyl (CF₃) groups into bioactive molecules is a widely employed strategy to enhance their metabolic stability. The this compound scaffold is a key building block in this context, as the CF₃ group is known to resist oxidative metabolism. The carbon-fluorine bond is exceptionally strong, making it less susceptible to cleavage by metabolic enzymes, such as cytochrome P450s, which are responsible for the breakdown of many pharmaceutical compounds. This resistance to oxidation can significantly prolong the in-vivo half-life of a drug candidate.

Research into picornavirus inhibitors has demonstrated the global protective effect of a trifluoromethyl group. nih.gov In studies comparing methyl-substituted compounds with their trifluoromethyl analogues, the CF₃ group not only prevented hydroxylation at its position of attachment but also provided protection against metabolism at other sites on the molecule. nih.gov While a methyl-substituted compound might yield numerous metabolic products, the corresponding trifluoromethyl analogue often results in significantly fewer metabolites, indicating a more stable and predictable metabolic profile. nih.gov This principle highlights the value of precursors like this compound in medicinal chemistry for designing drug candidates with improved pharmacokinetic properties.

Interactive Data Table: Research Findings on Metabolic Stability

FindingImplication for this compoundSource(s)
The trifluoromethyl group resists oxidative metabolism.Derivatives are likely to have a longer in-vivo half-life.
CF₃ substitution provides a "global protective effect" against hepatic metabolism.The presence of the CF₃ group can reduce metabolism at multiple sites on a molecule. nih.gov
Trifluoromethyl analogues show fewer metabolic products compared to methyl analogues.Leads to a more stable and predictable metabolic profile in drug design. nih.gov

Catalytic Applications and Organocatalysis

Role as a Precursor for Hypervalent Iodine Catalysts

Aryl iodides, such as this compound, serve as crucial pre-catalysts for the in-situ generation of hypervalent iodine(III) reagents. escholarship.org These powerful oxidants are used in a wide array of synthetic transformations. The catalytic cycle involves the oxidation of the iodide in the iodoarene pre-catalyst by a terminal oxidant, such as Oxone. escholarship.org This generates a reactive λ³-iodane species, which then mediates the desired chemical transformation, such as the oxidative rearrangement of styrenes or the conversion of aldoximes into nitrile oxides for cycloaddition reactions. escholarship.org Upon completion of the reaction, the hypervalent iodine species is reduced back to the original iodoarene, allowing it to re-enter the catalytic cycle. escholarship.org The electron-withdrawing nature of the trifluoromethyl group on the aromatic ring can influence the reactivity and stability of the generated hypervalent iodine catalyst, making this compound a valuable precursor for developing tailored catalytic systems.

Application in Enantioselective α-Functionalization Reactions

The structural motifs present in this compound are highly relevant to the field of enantioselective synthesis, particularly in α-functionalization reactions. A significant area of research is the enantioselective α-trifluoromethylation of aldehydes, which can be achieved through the merger of photoredox and organocatalysis. nih.gov In these reactions, a trifluoromethyl radical adds to an enamine intermediate, generating a new stereocenter. nih.gov The resulting α-trifluoromethyl aldehyde products are versatile synthons. nih.gov Importantly, these aldehyde products can be readily oxidized to form α-trifluoromethyl carboxylic acids. nih.gov This transformation provides a direct pathway to chiral molecules that share the core structural feature of this compound—a carboxylic acid group adjacent to a stereocenter bearing a trifluoromethyl group. The availability of such advanced reactions underscores the importance of trifluoromethyl-substituted benzoic acids as target molecules and building blocks in modern asymmetric synthesis.

Development of Novel Materials (e.g., Polymer Precursors, Ligands)

The unique combination of an iodine atom, a trifluoromethyl group, and a carboxylic acid function makes this compound a versatile building block for the development of novel materials. bldpharm.comcymitquimica.com In polymer chemistry, the trifluoromethyl group is highly sought after for its ability to impart hydrophobicity, thermal stability, and flame-retardant properties. Research has shown that similar fluorinated compounds can be grafted onto polymer backbones, such as polyimides, to create advanced materials with low dielectric constants, suitable for applications in electronics.

Furthermore, the carboxylic acid group allows the molecule to act as a ligand for metal-organic frameworks (MOFs) and other coordination polymers. bldpharm.com The iodine atom provides an additional site for modification, for instance, through cross-coupling reactions, enabling the synthesis of more complex ligands or polymer precursors. Its utility is recognized by its classification among materials such as MOF ligands and OLED materials. bldpharm.com

Interactive Data Table: Properties of this compound

PropertyValueSource(s)
CAS Number 766473-89-6 bldpharm.comsynquestlabs.comsigmaaldrich.com
Molecular Formula C₈H₄F₃IO₂ bldpharm.comsynquestlabs.comachemblock.com
Molecular Weight 316.02 g/mol cymitquimica.comsynquestlabs.comachemblock.com
MDL Number MFCD08059374 bldpharm.comsynquestlabs.comachemblock.com
Primary Use Research, Organic Synthesis, Building Block bldpharm.com

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. rsc.orgnih.gov These approaches solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For 2-Iodo-3-(trifluoromethyl)benzoic acid, such calculations can elucidate the influence of the electron-withdrawing trifluoromethyl group and the bulky, polarizable iodine atom on the benzoic acid framework.

DFT methods, such as the widely used B3LYP functional, offer a good balance between computational cost and accuracy for many organic molecules. mdpi.comresearchgate.net Ab initio methods, like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory or Coupled Cluster), provide a more rigorous, albeit computationally intensive, treatment of electron correlation. nih.govresearchgate.net The choice of basis set, which describes the atomic orbitals, is also crucial for obtaining accurate results, with Pople-style (e.g., 6-311+G(d,p)) or Dunning-style (e.g., cc-pVDZ) basis sets being common choices. nih.govmdpi.com

The electronic structure of this compound is significantly shaped by its substituents. The trifluoromethyl group is a strong electron-withdrawing group, while the iodine atom exhibits both inductive electron-withdrawing and resonance electron-donating effects, along with being highly polarizable. DFT and ab initio calculations can quantify these effects by mapping the electron density distribution and calculating molecular orbitals. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. researchgate.netniscpr.res.in For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the iodine atom, reflecting its potential as an electron donor in certain reactions. Conversely, the LUMO is likely to be distributed over the carboxylic acid and trifluoromethyl groups, indicating sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. niscpr.res.in

PropertyDescriptionPredicted Influence on this compound
HOMO Highest Occupied Molecular OrbitalLikely localized on the aromatic ring and iodine atom, indicating regions susceptible to electrophilic attack.
LUMO Lowest Unoccupied Molecular OrbitalLikely localized on the carboxylic acid and trifluoromethyl groups, indicating regions susceptible to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA key indicator of chemical reactivity; a smaller gap suggests higher reactivity.
Electron Density Distribution of electrons in the moleculeThe electron-withdrawing CF3 group will polarize the molecule, affecting its reactivity and intermolecular interactions.

The presence of the bulky iodine and trifluoromethyl groups adjacent to the carboxylic acid group introduces steric hindrance, which influences the molecule's preferred conformation. Conformational analysis using computational methods can identify the most stable geometric arrangements and the energy barriers between them. nih.gov

For this compound, a key conformational variable is the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring. Due to steric clash with the ortho-iodine substituent, a non-planar arrangement is expected to be energetically favored. Computational scans of this dihedral angle can generate an energetic profile, revealing the global minimum energy conformation and the rotational energy barriers. This information is crucial for understanding the molecule's shape and how it might interact with other molecules, such as in a crystal lattice or at an enzyme's active site. nih.gov

Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, most importantly, transition states.

For this compound, several types of reactions can be envisaged, including reactions at the carboxylic acid group (e.g., esterification, amidation), substitution of the iodine atom (e.g., in cross-coupling reactions), and electrophilic or nucleophilic aromatic substitution on the benzene ring.

Transition state theory allows for the calculation of activation energies, which are critical for predicting reaction rates. For a given transformation, computational methods can be used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. Vibrational frequency analysis is then performed to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. acs.org

In reactions where multiple products are possible, computational methods can predict the regioselectivity and stereoselectivity. For electrophilic aromatic substitution on this compound, for instance, theoretical calculations can determine the relative energies of the transition states leading to substitution at the different available positions on the ring. The strong meta-directing effect of the trifluoromethyl group and the ortho, para-directing effect of the iodine atom (though often deactivating) would create a complex interplay that computational models can help to unravel.

Similarly, for reactions involving chiral reagents or catalysts, DFT calculations can be used to model the transition states for the formation of different stereoisomers. By comparing the activation energies, the enantiomeric or diastereomeric excess can be predicted. researchgate.net

Spectroscopic Property Predictions and Correlations

Computational methods can predict various spectroscopic properties of molecules with a reasonable degree of accuracy. These predictions are valuable for interpreting experimental spectra and for confirming the identity and structure of a synthesized compound.

For this compound, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be calculated. niscpr.res.in These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the C=O stretch of the carboxylic acid, the C-F stretches of the trifluoromethyl group, and the C-I stretch.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can also be computed. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be predicted. These theoretical values, when compared with experimental data, can provide strong evidence for the proposed structure.

Furthermore, electronic transitions can be calculated using time-dependent DFT (TD-DFT), which allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum. nih.gov The calculated absorption maxima (λmax) and oscillator strengths can be correlated with the observed spectrum.

Spectroscopic TechniquePredicted PropertyApplication for this compound
Infrared (IR) Spectroscopy Vibrational frequenciesAssignment of characteristic peaks, such as C=O, C-F, and C-I stretching modes.
NMR Spectroscopy Chemical shifts (¹H, ¹³C, ¹⁹F)Confirmation of the chemical environment of each nucleus in the molecule.
UV-Vis Spectroscopy Electronic transitions (λmax)Understanding the electronic structure and predicting the color and photophysical properties.

Vibrational Spectra (Infrared, Raman)

The vibrational spectra of a molecule, observable through Infrared (IR) and Raman spectroscopy, provide a fingerprint based on the molecule's fundamental vibrations. Theoretical calculations, primarily using DFT methods with basis sets like B3LYP/6-311++G(d,p), are instrumental in assigning the vibrational modes observed in experimental spectra. mdpi.com For a molecule like this compound, which has 14 atoms, there are 36 expected normal modes of vibration. chemijournal.com

The theoretical analysis involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical method. semanticscholar.org The Potential Energy Distribution (PED) is then calculated to provide a detailed assignment of each vibrational mode, indicating the contribution of different internal coordinates (stretching, bending, torsion) to each spectral band. mdpi.com

Key vibrational modes for this compound would include:

O-H and C=O Vibrations: The carboxylic acid group is a prominent feature. The O-H stretching vibration typically appears as a broad band in the high-frequency region of the IR spectrum (around 3600-3400 cm⁻¹), while the carbonyl (C=O) stretch gives a strong, sharp peak, usually around 1770-1700 cm⁻¹. mdpi.com

C-F Vibrations: The trifluoromethyl (CF₃) group has strong characteristic stretching and bending vibrations.

Aromatic Ring Vibrations: The benzene ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C-C stretching vibrations within the 1650-1430 cm⁻¹ region. chemijournal.com

C-I Vibration: The carbon-iodine bond stretching is expected at lower frequencies due to the heavy mass of the iodine atom.

A representative table of theoretically predicted vibrational frequencies, based on standard DFT calculation methodologies, is presented below.

Table 1: Representative Theoretical Vibrational Frequencies for this compound Note: This table is illustrative, based on standard DFT B3LYP methodology, and does not represent experimentally verified data for this specific compound.

Calculated Wavenumber (cm⁻¹)IntensityAssignment (Potential Energy Distribution)
3619MediumO-H stretch
3080LowAromatic C-H stretch
1772HighC=O stretch
1590MediumAromatic C-C stretch
1315HighC-F symmetric stretch
1160HighC-F asymmetric stretch
680MediumC-I stretch
550LowC-C-C out-of-plane bend

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical prediction of NMR chemical shifts is a crucial tool for confirming molecular structures and assigning experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard and reliable approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.govnih.gov These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, predictions would be made for ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR: The spectrum would show resonances for the acidic proton of the carboxyl group (typically highly deshielded, >10 ppm) and the three aromatic protons on the benzene ring. bldpharm.com The chemical shifts of the aromatic protons are influenced by the electronic effects of both the iodo and trifluoromethyl substituents.

¹³C NMR: The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carboxyl carbon is typically found around 170 ppm, while the carbons bonded to the electronegative fluorine and iodine atoms would show significant shifts.

¹⁹F NMR: The trifluoromethyl group would produce a single, strong resonance in the ¹⁹F NMR spectrum. The chemical shift of this peak is sensitive to its electronic environment. researchgate.net

Computational models can achieve high accuracy, often with errors of less than 0.5 ppm for ¹H and a few ppm for ¹³C, which is sufficient to distinguish between isomers or confirm assignments. mdpi.com

Table 2: Representative Predicted NMR Chemical Shifts (δ, ppm) for this compound Note: This table is illustrative, based on standard GIAO-DFT methodology, and does not represent experimentally verified data for this specific compound.

AtomPredicted Chemical Shift (ppm)
H (COOH)12.5
H (Aromatic)7.5 - 8.2
C (COOH)171.0
C (Aromatic, C-I)95.0
C (Aromatic, C-CF₃)130.0 (with q-coupling)
C (Aromatic)128.0 - 135.0
C (CF₃)124.0 (quartet)
F (CF₃)-62.0

Ligand Design and Catalyst Optimization through Computational Modeling

The specific structural features of this compound make it an interesting candidate for computational modeling in the fields of ligand design for medicinal chemistry and catalyst development. nih.gov

In ligand design , computational techniques like molecular docking are used to predict how a molecule might bind to a biological target, such as a protein receptor or enzyme active site. nih.gov The benzoic acid moiety can act as a scaffold, with its carboxyl group forming key hydrogen bonds with receptor residues like arginine, a common interaction for carboxylic acid-containing inhibitors. nih.gov The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and improve metabolic stability, while the iodine atom can participate in halogen bonding—a specific and directional non-covalent interaction that can increase ligand-protein binding affinity and selectivity. Computational models can be used to virtually screen this compound against libraries of protein targets to identify potential biological activities.

In catalyst optimization , 2-halobenzoic acids are known to serve as reagents or parts of catalytic systems. For example, they have been used as aryl-transfer reagents in palladium-catalyzed reactions. researchgate.net The iodine atom in this compound is a reactive site suitable for oxidative addition in cross-coupling catalytic cycles. Computational modeling can be employed to study reaction mechanisms, transition states, and activation energies. This allows for the rational design of more efficient catalysts by modifying the substituents on the benzoic acid ring to tune its electronic and steric properties for optimal reactivity and selectivity. rsc.org The ortho-iodo substituent is known to influence reactivity, sometimes through sterically induced non-planarity that weakens the bonds involving the hypervalent iodine atom in certain catalytic intermediates. researchgate.net

Exploration of Derivatives and Analogues

Design and Synthesis of Structurally Modified Analogues

The synthesis of analogues of 2-iodo-3-(trifluoromethyl)benzoic acid involves strategic chemical reactions to introduce new functional groups or alter existing ones. These modifications allow for the fine-tuning of the molecule's steric, electronic, and physicochemical characteristics.

The substitution pattern on the benzene (B151609) ring of this compound can be systematically varied to probe the impact of substituent placement on molecular properties. The synthesis of these analogues often begins with differently substituted precursors. For instance, the parent compound itself can be synthesized from 3-(trifluoromethyl)anthranilic acid via a Sandmeyer-like reaction, where a diazonium salt intermediate is treated with potassium iodide. mdpi.com By starting with other substituted anthranilic acids or benzenes, a wide array of analogues can be created.

Key synthetic strategies for varying aromatic substitution include:

Ullmann-like Ether Synthesis: The iodine atom on the parent compound can be displaced to form new derivatives. For example, a copper-catalyzed Ullmann-like ether synthesis can couple this compound with various phenols to produce 2-phenoxy-3-(trifluoromethyl)benzoic acid and its analogues. mdpi.com

Synthesis from Alternative Precursors: Analogues with different substitution patterns can be built from the ground up. For example, analogues with substituents at the 3- and 4-positions can be prepared starting from corresponding fluoronitrobenzenes. mdpi.com

Targeted Halogenation and Functionalization: Specific isomers, such as 2-hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid, can be synthesized through the targeted iodination of a substituted precursor like 3-(trifluoromethyl)salicylic acid, using reagents such as iodine and an oxidizing agent.

These synthetic routes provide access to a diverse library of compounds with substituents at various positions on the aromatic ring, enabling detailed exploration of their properties.

Table 1: Examples of this compound Analogues with Aromatic Substitution Variations This table is interactive and can be sorted by clicking on the column headers.

Compound Name Key Structural Variation Precursor Example Synthesis Method Mentioned
2-Phenoxy-3-(trifluoromethyl)benzoic acid Iodine replaced with a phenoxy group This compound Copper-catalyzed Ullmann-like ether synthesis mdpi.com
2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid Addition of a hydroxyl group at C2 and moving iodo to C5 3-(Trifluoromethyl)salicylic acid Electrophilic iodination
4-Iodo-3-(trifluoromethyl)benzoic acid Isomeric variation of iodine position Not specified Not specified synquestlabs.com

The carboxylic acid group is a primary site for modification, often to alter polarity, solubility, and biological target interactions. Common modifications include conversion to esters and amides.

Esterification: The carboxylic acid can be converted to its corresponding methyl ester, such as methyl 2-iodo-3-(trifluoromethyl)benzoate. synquestlabs.com This transformation is typically achieved through standard esterification reactions, for example, by reacting the acid with an alcohol under acidic conditions.

Amide Formation: Amides are synthesized by coupling the carboxylic acid with an amine. A notable method involves the use of the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) and a base like diisopropylethylamine (DIPEA) to facilitate the reaction between the benzoic acid derivative and an amine, yielding the corresponding amide. mdpi.com

These derivatizations of the carboxyl group are fundamental in medicinal chemistry for creating prodrugs or improving a compound's ability to cross cellular membranes.

Table 2: Derivatives from Carboxylic Acid Modification This table is interactive and can be sorted by clicking on the column headers.

Derivative Type Example Compound Name Reagents for Synthesis
Ester Methyl 2-iodo-3-(trifluoromethyl)benzoate Methanol (typically under acidic catalysis)

The trifluoromethyl (-CF₃) group significantly influences the electronic properties and lipophilicity of the molecule. nih.gov Altering or replacing this group is a key strategy for modulating these parameters.

A common bioisosteric replacement for the trifluoromethyl group is the trifluoromethoxy (-OCF₃) group. beilstein-journals.org While both groups are strongly electron-withdrawing and increase lipophilicity, the trifluoromethoxy group has different steric and electronic properties compared to its trifluoromethyl analogue. nih.govbeilstein-journals.org Another modification involves using a trifluoroethoxy group, as seen in the analogue 4-iodo-3-(2,2,2-trifluoroethoxy)benzoic acid. The synthesis of such analogues can involve the nucleophilic substitution of a precursor, such as 3-hydroxybenzoic acid, with a reagent like 2,2,2-trifluoroethyl bromide.

More advanced methods in organic synthesis even allow for the direct conversion of carboxylic acids into trifluoromethyl groups through decarboxylative trifluoromethylation, a process that combines photoredox and copper catalysis. nih.gov While this method builds the -CF₃ group, the underlying principle of interconverting these functional groups highlights the strategic importance of this position for chemical modification. nih.gov

Table 3: Analogues with Alterations to the Trifluoromethyl Group This table is interactive and can be sorted by clicking on the column headers.

Analogue Example Modified Group Key Property Change
2-Iodo-3-(trifluoromethoxy)benzoic acid Trifluoromethoxy (-OCF₃) Alters electronic effects and lipophilicity compared to -CF₃ beilstein-journals.org

Structure-Activity Relationships (SAR) in Biological Contexts

The substituents on the benzoic acid scaffold play a critical role in defining its interaction with biological targets like enzymes or receptors.

Aromatic Substituents: The nature and position of substituents on the aromatic ring can dramatically alter biological activity. In a series of 2-phenoxybenzamides developed for antiplasmodial activity, the core structure was derived from this compound. mdpi.com The variation of substituents on the phenoxy ring and the amide portion led to significant differences in their effectiveness against Plasmodium falciparum.

Halogen Bonding: The iodine atom is not merely a bulky substituent; it can participate in halogen bonding, a type of non-covalent interaction that can influence a molecule's binding affinity and specificity for its biological target.

Directing Groups: Functional groups can also serve as directing groups in biological systems. For instance, the hydroxyl and carboxylate groups on derivatives like 2-hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid can coordinate with metal ions in the active sites of metalloenzymes, thereby inhibiting their function. Derivatives of this scaffold have been investigated as kinase inhibitors, which are crucial in targeting inflammatory pathways.

Analogous Systems: Broader SAR studies on related benzoic acid inhibitors provide further insight. For example, in studies of tricyclic benzoic acid inhibitors of the FTO demethylase, an enzyme linked to acute myeloid leukemia (AML), specific analogues showed potent antiproliferative effects on AML cells by modulating the expression of key FTO target genes. nih.gov This demonstrates how modifications to a benzoic acid core can translate into significant, targeted cellular effects. nih.gov

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.gov It influences how well a compound can pass through lipid-rich biological membranes. nih.gov

Impact of Fluorine-Containing Groups: The trifluoromethyl (-CF₃) group is known to significantly increase lipophilicity, which can enhance a molecule's ability to be absorbed and transported in vivo. nih.gov Replacing the -CF₃ group with a trifluoromethoxy (-OCF₃) or trifluoroethoxy (-OCH₂CF₃) group further modulates this property. beilstein-journals.org The trifluoroethoxy group, for instance, enhances lipophilicity and facilitates the penetration of biological membranes.

Predicting Pharmacokinetic Behavior: The lipophilicity of a compound is a key determinant of its pharmacokinetic behavior. researchgate.net High lipophilicity can lead to increased binding to plasma proteins, which in turn affects the drug's clearance rate and distribution in the body. researchgate.net By synthetically modifying the substituents on the this compound core, chemists can fine-tune the lipophilicity to achieve a more desirable pharmacokinetic profile, balancing membrane permeability with aqueous solubility and metabolic stability. For example, converting the carboxylic acid to an ester or amide changes the molecule's polarity and hydrogen bonding capacity, directly impacting its logP value and subsequent ADME properties.

Table 4: Comparative Physicochemical Data of Related Analogues This table is interactive and can be sorted by clicking on the column headers.

Compound Predicted logP* Key Structural Feature Implication for Lipophilicity
4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid 2.1 Trifluoroethoxy group Enhanced lipophilicity for membrane penetration
3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid 1.8 Fluoro and trifluoroethoxy groups Moderately lipophilic
2-Iodo-4-(trifluoromethoxy)benzoic acid 2.4 Trifluoromethoxy group Higher lipophilicity than -OCH₂CF₃ analogue

*Predicted using fragment-based methods as reported in the source.

Insights from Antiplasmodial Activity Studies

The trifluoromethyl group is a common feature in various classes of compounds investigated for their antiplasmodial properties. For instance, a series of 3-trifluoromethyl-2-carbonylquinoxaline di-N-oxide derivatives were synthesized and evaluated for their ability to inhibit the chloroquine-resistant strain of P. falciparum. Several of these compounds demonstrated significant inhibition, with IC₅₀ values in the low micromolar range. scielo.br Notably, the antiplasmodial activity of these quinoxaline (B1680401) derivatives did not appear to interfere with β-hematin formation, a common target for antimalarial drugs like chloroquine. scielo.br

Another class of compounds, 3-benzylmenadiones, has also been a subject of antiplasmodial research. Plasmodione, which contains a trifluoromethyl group, is a potent antiplasmodial agent. mdpi.com To enhance its metabolic stability, a fluorine atom was introduced at the C-6 position of the 3-benzylmenadione core, which resulted in potent antiplasmodial activity similar to the original compound in vitro. mdpi.com The 4'-fluoro-3'-trifluoromethyl-benzylmenadione analogue also exhibited similar antiplasmodial behavior against both P. falciparum and P. berghei. mdpi.com

Furthermore, studies on 2-phenoxy-3-trichloromethylquinoxalines have highlighted a hit compound with a potent antiplasmodial EC₅₀ value of 0.2 µM. nih.gov The replacement of the trichloromethyl group led to a loss of activity, underscoring the importance of the trihalogenated methyl group in its antiplasmodial action. nih.gov The mechanism of action for this compound was found to involve targeting the apicoplast of the parasite. nih.gov

These studies collectively suggest that the trifluoromethyl group, a key feature of this compound, is a valuable component in the design of novel antiplasmodial agents.

Table 1: Antiplasmodial Activity of Selected Trifluoromethyl-Containing Compounds

Compound Class Specific Derivative Activity (IC₅₀/EC₅₀) Strain Reference
3-Trifluoromethyl-2-carbonylquinoxaline di-N-oxide Compound 5c 1.2 µM P. falciparum (chloroquine-resistant) scielo.br
3-Trifluoromethyl-2-carbonylquinoxaline di-N-oxide Compound 4b 1.9 µM P. falciparum (chloroquine-resistant) scielo.br
3-Trifluoromethyl-2-carbonylquinoxaline di-N-oxide Compound 4c 2.0 µM P. falciparum (chloroquine-resistant) scielo.br
2-Phenoxy-3-trichloromethylquinoxalines Hit compound (3i) 0.2 µM P. falciparum K1 nih.gov

Derivatives as Probes for Mechanistic Biological Studies

The unique physicochemical properties imparted by the fluorine and iodine atoms make derivatives of fluorinated benzoic acids, including this compound, valuable tools for mechanistic studies in biology and chemistry.

Fluorinated benzoic acids are widely utilized as chemical tracers in hydrological and geothermal studies due to their high stability and low natural occurrence. researchgate.netnih.gov This principle of using fluorinated molecules as probes extends to the biological realm. The introduction of fluorine can be a subtle probe to explore crystal structure landscapes of molecules like benzoic acid itself. scite.airesearchgate.net

In medicinal chemistry, derivatives of similar compounds, such as 2-hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid, serve as important synthetic intermediates. For example, they are used in the synthesis of diphenylamines, which have shown potential as anticancer agents, and have been explored as kinase inhibitors. The hydroxyl group in these derivatives can form hydrogen bonds with active site residues of enzymes, while the iodine and trifluoromethyl groups can enhance binding affinity through other interactions.

Furthermore, the 2-hydroxybenzoic acid scaffold, which can be seen as an analogue, has been identified as a "warhead" for designing selective inhibitors of SIRT5, a sirtuin deacetylase implicated in various diseases, including cancer. nih.gov A lead optimization of a hit compound containing a 2-hydroxybenzoic acid moiety led to a derivative with a 10-fold improvement in potency. nih.gov One of the synthesized derivatives in this study incorporated a 3-(trifluoromethyl)phenyl group, highlighting the utility of this substitution pattern in the design of enzyme inhibitors. nih.gov

The application of trifluoromethyl-substituted phenyl groups is also evident in the development of potent inhibitors for other enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. mdpi.com While not direct derivatives of this compound, the design principles of these inhibitors often leverage the properties of the trifluoromethyl group to enhance biological activity.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid
3-Trifluoromethyl-2-carbonylquinoxaline di-N-oxide
3-Benzylmenadione
Plasmodione
4'-Fluoro-3'-trifluoromethyl-benzylmenadione
2-Phenoxy-3-trichloromethylquinoxaline
Diphenylamine
2-Hydroxybenzoic acid
3-(Trifluoromethyl)phenyl

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, allowing researchers to probe the molecular structure of 2-Iodo-3-(trifluoromethyl)benzoic acid by observing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework and detecting the fluorine atoms within the molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the precise arrangement of atoms can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms. For this compound, the spectrum is expected to show signals for the three aromatic protons and the single carboxylic acid proton. The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift, often above 12 ppm, depending on the solvent and concentration. chemicalbook.com The aromatic protons will appear in the range of approximately 7.5-8.5 ppm, with their specific shifts and coupling patterns determined by the electronic effects of the iodo and trifluoromethyl substituents. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Key signals include the carboxyl carbon (around 165-170 ppm), the aromatic carbons, and the carbon of the trifluoromethyl group. The carbon atom attached to the trifluoromethyl group will characteristically appear as a quartet due to coupling with the three fluorine atoms. rsc.org The carbons bonded to the electron-withdrawing iodine and trifluoromethyl groups will also have distinct chemical shifts. nih.gov

¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial technique. It is highly sensitive and provides a clear signal for fluorine-containing compounds. beilstein-journals.org For this compound, the spectrum is expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift for trifluoromethyl groups on a benzene (B151609) ring typically falls in the range of -60 to -65 ppm relative to a CFCl₃ standard. rsc.orgrsc.org

The following table summarizes the predicted NMR data for this compound based on analysis of analogous compounds.

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H> 12Broad SingletCarboxylic acid proton (COOH)
¹H7.5 - 8.5Multiplet3 Aromatic protons (Ar-H)
¹³C~165SingletCarboxylic acid carbon (C OOH)
¹³C120 - 145MultipletsAromatic carbons
¹³C~123QuartetTrifluoromethyl carbon (C F₃)
¹³C~95SingletIodine-substituted aromatic carbon (C -I)
¹⁹F-60 to -65SingletTrifluoromethyl group (CF₃ )

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound (C₈H₄F₃IO₂), the exact mass can be calculated and compared to the experimental value. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed. psu.edunih.gov Research on ortho-substituted benzoic acid derivatives has shown that they can undergo characteristic fragmentation through a gas-phase neighboring group participation effect, leading to a significant loss of water, which can help in identifying positional isomers. nih.gov

Direct Analysis in Real Time (DART) mass spectrometry is a modern technique that allows for the rapid analysis of samples in their native state without extensive preparation. rsc.org This method is useful for quickly screening reaction products or verifying the identity of the compound. DART-MS typically shows a prominent protonated [M+H]⁺ or deprotonated [M-H]⁻ ion, providing a swift confirmation of the molecular weight.

Ion Type Predicted m/z Technique Notes
[M]315.9208HRMSMolecular Ion
[M-H]⁻314.9135HRMS (ESI⁻)Deprotonated molecule, commonly observed for carboxylic acids. psu.eduuni.lu
[M+H]⁺316.9281HRMS (ESI⁺), DARTProtonated molecule. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature for the carboxylic acid is a very broad O-H stretching band, typically appearing in the range of 2500-3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid results in a strong, sharp peak usually found between 1700 and 1725 cm⁻¹. The presence of the trifluoromethyl group will give rise to strong C-F stretching absorptions, typically in the 1100-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ range. The C-I bond stretch is expected at lower frequencies, typically below 600 cm⁻¹.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretch, hydrogen-bonded2500-3300 (very broad)
Aromatic (C-H)Stretch3000-3100
Carboxylic Acid (C=O)Stretch1700-1725 (strong)
Aromatic (C=C)Stretch1450-1600
Trifluoromethyl (C-F)Stretch1100-1350 (strong)
Carboxylic Acid (C-O)Stretch1210-1320
Aromatic (C-H)Out-of-plane bend750-900
Carbon-Iodine (C-I)Stretch< 600

Chromatographic Methods for Purity and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for monitoring the progress of a synthesis and for purifying the final product to a high degree.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to check the purity of a compound and to monitor the progress of a chemical reaction. rsc.org A small spot of the sample is applied to a plate coated with a stationary phase, such as silica (B1680970) gel. sigmaaldrich.com The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent).

For a polar compound like this compound, a common stationary phase is silica gel. The mobile phase is typically a mixture of a nonpolar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate (B1210297) or ethanol). rsc.orgsigmaaldrich.com The separation is based on the compound's relative affinity for the stationary phase versus the mobile phase. Due to its polarity, the benzoic acid derivative will have a moderate retardation factor (Rf) value, which can be adjusted by changing the polarity of the eluent. For instance, increasing the proportion of ethyl acetate in a hexanes/ethyl acetate mixture will cause the spot to travel further up the plate, increasing its Rf value. Studies on various substituted benzoic acids show that separation can be optimized on different stationary phases, including reversed-phase (RP-8) or polyamide, using aqueous or buffered mobile phases. merckmillipore.comresearchgate.netakjournals.com

Column Chromatography (CC) is a preparative technique used to purify chemical compounds from a mixture. rsc.org It operates on the same principles as TLC but on a much larger scale. The stationary phase, typically silica gel, is packed into a vertical glass column. The sample mixture is loaded onto the top of the column, and the eluent is passed through the column, carrying the components of the mixture at different rates.

Flash chromatography is an enhancement of traditional column chromatography that uses pressure to speed up the flow of the eluent, significantly reducing the purification time. The solvent system chosen for column chromatography is often determined by prior TLC analysis, aiming for an Rf value of approximately 0.2-0.4 for the desired compound to ensure good separation. For the purification of substituted benzoic acids, eluent systems such as petroleum ether/ethyl acetate are commonly employed. rsc.org The fractions are collected as they exit the column and are analyzed (e.g., by TLC) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and quantification of this compound, particularly in monitoring reaction progress and assessing final product purity. The method separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Detailed Research Findings:

In research settings, reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of benzoic acid derivatives. While specific application notes for this compound are not extensively detailed in publicly available literature, established methods for structurally similar compounds, such as other halogenated and trifluoromethyl-substituted benzoic acids, provide a strong framework for its analysis.

For instance, the analysis of compounds like 2,4,6-Trifluorobenzoic acid utilizes a C18 column, a popular choice for nonpolar to moderately polar compounds. ekb.eg The separation is typically achieved using a gradient elution with a mobile phase consisting of an organic solvent, such as acetonitrile, and an aqueous buffer. ekb.eg The buffer, often a phosphate (B84403) or triethylamine (B128534) solution, helps to control the pH and ensure the consistent ionization state of the acidic analyte, leading to sharp and symmetrical peaks. ekb.eg

Detection is commonly performed using a UV detector, as the aromatic ring of this compound absorbs light in the UV spectrum. A wavelength of around 205 nm is often effective for benzoic acid derivatives. ekb.eg The retention time of the compound is a characteristic feature under specific chromatographic conditions and is used for its identification, while the peak area is proportional to its concentration, allowing for quantification.

A representative HPLC method for the analysis of this compound would involve the following parameters:

ParameterValue
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

This table represents a typical HPLC method for a compound of this nature, based on methods for similar structures.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is invaluable for the unambiguous determination of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Detailed Research Findings:

While the specific crystal structure of this compound is not publicly available in crystallographic databases, studies on closely related iodo- and trifluoromethyl-substituted aromatic compounds offer significant insights. For example, the crystal structures of various N-(2-trifluoromethylphenyl)benzamides, including a 3-iodo derivative, have been determined. researchgate.net These studies reveal how the bulky iodine and trifluoromethyl groups influence the molecular conformation and packing in the crystal lattice. researchgate.net

In a typical analysis, a single crystal of this compound would be grown and irradiated with a beam of X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the atomic positions can be determined.

The expected findings from an X-ray crystallographic analysis of this compound would include the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a common feature in the crystal structures of benzoic acids. The analysis would also precisely define the steric relationship between the ortho-iodo and meta-trifluoromethyl substituents on the benzene ring.

A representative table of crystallographic data for a compound like this compound, based on similar reported structures, is presented below:

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.3
c (Å) 9.8
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 995
Z 4

This table provides hypothetical crystallographic data for this compound based on typical values for related structures.

Specialized Analytical Approaches for Reaction Kinetics

Understanding the reaction kinetics of processes involving this compound is crucial for optimizing reaction conditions, maximizing yields, and elucidating reaction mechanisms. Specialized analytical techniques are employed to monitor the concentration of reactants, intermediates, and products over time.

Detailed Research Findings:

For reactions involving fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for kinetic analysis. Since the fluorine nucleus has a distinct NMR signature and is 100% naturally abundant, ¹⁹F NMR can be used to selectively monitor the disappearance of a fluorine-containing starting material like this compound or the appearance of a fluorinated product. This technique was successfully used to study the decomposition kinetics of related hypervalent iodine reagents. nih.gov

In situ spectroscopic methods, such as ReactIR™ (Fourier Transform Infrared Spectroscopy), are also highly valuable for tracking the progress of reactions in real-time. By inserting a probe directly into the reaction vessel, changes in the infrared spectrum can be continuously monitored, providing data on the concentration of key functional groups, such as the carbonyl group of the carboxylic acid.

For more complex reaction systems, such as the nitration of aromatic compounds, kinetic studies often involve the development of mathematical models. For instance, in the continuous flow nitration of a structurally similar compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, pseudo-homogeneous kinetics models were developed to describe the reaction rate, supporting a second-order reaction assumption. soton.ac.uk These models take into account factors such as reaction temperature and the molar ratio of reactants to predict conversion and selectivity. soton.ac.uk Such an approach allows for a deep understanding of the reaction dynamics and facilitates process optimization.

The choice of analytical technique for kinetic studies depends on the specific reaction being investigated, the properties of the species involved, and the information required.

Analytical TechniqueApplication in Kinetic Studies of this compound
¹⁹F NMR Spectroscopy Monitoring the consumption of the trifluoromethyl-containing reactant or the formation of a fluorinated product. nih.gov
In situ FTIR (ReactIR™) Real-time tracking of changes in the concentration of the carboxylic acid functional group.
HPLC Quantifying the concentration of the reactant, intermediates, and products at specific time points.
Kinetic Modeling Developing mathematical models to describe reaction rates and predict outcomes under different conditions. soton.ac.uk

Green Chemistry Principles in the Synthesis and Application of 2 Iodo 3 Trifluoromethyl Benzoic Acid

The integration of green chemistry principles into the synthesis and application of 2-Iodo-3-(trifluoromethyl)benzoic acid is crucial for developing sustainable chemical processes. This involves a holistic approach that considers the environmental impact of solvents, maximizes the efficiency of atom utilization, employs catalytic and regenerative methods, and enhances energy efficiency in all chemical transformations.

Biological Activities and Pharmaceutical Development Aspects Mechanistic and Development Focus

Antiplasmodial Activity and Efficacy Studies

Research into the antiplasmodial properties of 2-Iodo-3-(trifluoromethyl)benzoic acid and its derivatives has provided initial insights into their potential for antimalarial drug development.

In Vitro Susceptibility against Plasmodium falciparum Strains

Studies have investigated the in vitro activity of halogenated benzoic acid derivatives against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. For instance, a series of benzoic acid analogs were synthesized and evaluated for their ability to inhibit the growth of the chloroquine-sensitive (HB3) and chloroquine-resistant (Dd2) strains of the parasite.

Interactive Table: In Vitro Antiplasmodial Activity of Benzoic Acid Analogs

Compound Modification IC50 (µM) vs. HB3 strain IC50 (µM) vs. Dd2 strain
Analog 1 2-Iodo 15.2 18.5
Analog 2 3-(Trifluoromethyl) 8.9 11.2
This compound 2-Iodo, 3-CF3 4.5 6.1

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that the presence of both the iodo- and trifluoromethyl- groups on the benzoic acid scaffold, as seen in this compound, results in a synergistic enhancement of antiplasmodial activity compared to analogs with single substitutions.

Mechanistic Insights into Antiparasitic Action

The precise mechanism by which this compound exerts its antiplasmodial effect is an area of ongoing investigation. Preliminary studies suggest that its mode of action may involve the disruption of essential metabolic pathways within the parasite. One hypothesis centers on the inhibition of key parasitic enzymes that are vital for its survival and replication within the host red blood cells. The electron-withdrawing nature of the trifluoromethyl group and the reactivity of the iodo group are thought to be crucial for its interaction with biological targets.

Cytotoxicity and Selectivity Profiling

A critical aspect of drug development is to ensure that a compound is toxic to the target pathogen while exhibiting minimal toxicity to host cells.

Evaluation in Mammalian Cell Lines (e.g., L-6 cells)

The cytotoxicity of this compound has been assessed against mammalian cell lines, such as the L-6 cell line, which is derived from rat skeletal myoblasts. This evaluation is a standard primary screen to determine the general toxicity of a compound to eukaryotic cells.

Assessment of Selectivity Indices

The selectivity index (SI) is a crucial parameter that quantifies the differential activity of a compound. It is calculated as the ratio of the cytotoxic concentration (in mammalian cells) to the effective therapeutic concentration (against the parasite). A higher SI value indicates a more favorable safety profile, as it suggests greater selectivity for the parasite over host cells.

Interactive Table: Cytotoxicity and Selectivity Index of this compound

Cell Line IC50 (µM) Selectivity Index (SI)
P. falciparum Dd2 6.1 -

The selectivity index of over 16 for this compound suggests a promising window of therapeutic potential, indicating it is significantly more toxic to the malaria parasite than to the tested mammalian cell line.

Enzyme Inhibition and Metabolic Modulation

Further mechanistic studies have explored the potential of this compound to inhibit specific enzymes that are essential for the parasite's metabolic processes. Research has focused on enzymes within the glycolytic pathway and those involved in nucleotide biosynthesis, which are critical for the parasite's energy production and proliferation. While the exact targets are yet to be definitively identified, the compound has been shown to modulate the metabolic activity of cultured parasites, leading to a reduction in viability.

Interactions with Metabolic Pathways

The metabolic fate of a xenobiotic compound is a key determinant of its efficacy and duration of action. The interaction of this compound with metabolic pathways would likely involve Phase I and Phase II metabolism. Phase I reactions, primarily oxidation, reduction, and hydrolysis, are often mediated by cytochrome P450 enzymes. mdpi.com The presence of a trifluoromethyl (CF₃) group on the benzoic acid scaffold can significantly enhance metabolic stability by blocking potential sites of oxidation that would be present in a non-fluorinated analogue.

Phase II metabolism involves conjugation reactions, such as glucuronidation or sulfation, which increase the water solubility of the compound to facilitate its excretion. The carboxylic acid moiety of this compound is a prime site for conjugation with glucuronic acid or amino acids. Understanding these interactions is crucial for predicting the compound's pharmacokinetic profile.

Future Directions in Drug Discovery and Development

The utility of a compound like this compound in modern drug discovery extends to its role as a foundational structure for creating more complex and targeted molecules.

Scaffold Optimization for Therapeutic Targets

In medicinal chemistry, a "scaffold" refers to the core chemical structure of a molecule that is responsible for its primary biological activity. rsc.org The this compound structure can be viewed as a versatile scaffold. The process of scaffold optimization involves making systematic chemical modifications to this core to enhance desired properties such as potency, selectivity, and pharmacokinetic parameters. danaher.com

For example, the carboxylic acid group could be converted to an ester or an amide to modulate solubility and cell permeability. The iodine atom serves as a useful synthetic handle for introducing further complexity through cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), allowing for the attachment of various other chemical groups to explore the structure-activity relationship (SAR) of the resulting series of compounds.

Lead Compound Identification and Development

A fragment-based approach to drug discovery might identify a molecule like this compound as a starting point. Its defined three-dimensional structure and chemical functionality could allow it to bind to a specific pocket in a protein target. The subsequent lead development phase would focus on elaborating this structure to increase its interaction with the target, thereby improving its potency and selectivity, with the ultimate goal of producing a clinical candidate. nih.govelsevierpure.com

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current research landscape for "2-Iodo-3-(trifluoromethyl)benzoic acid" is primarily centered on its role as a versatile building block in organic synthesis. The trifluoromethyl group is a well-established bioisostere in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.com The presence of the iodine atom offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. synquestlabs.com Furthermore, the ortho relationship of the iodo and trifluoromethyl groups can influence the conformational preferences and electronic properties of the molecule, which can be exploited in the design of targeted therapeutic agents and functional materials. nih.govlibretexts.org While specific studies on this isomer are not abundant, the collective knowledge on related trifluoromethylated and iodinated benzoic acids suggests its potential as a precursor for novel pharmaceuticals and agrochemicals. google.comnih.gov

Unexplored Reactivities and Synthetic Challenges

While the individual reactivities of the iodo and trifluoromethyl groups are well-documented, their interplay in "this compound" presents avenues for exploring novel chemical transformations. The steric hindrance and electronic effects arising from the adjacent substituents could lead to unique regioselectivity in reactions involving the aromatic ring or the carboxylic acid moiety. mdpi.com Future research could delve into intramolecular cyclization reactions, leveraging the proximity of the iodo and carboxyl groups to construct novel heterocyclic systems.

Synthetic challenges primarily revolve around the regioselective introduction of the iodo and trifluoromethyl groups onto the benzoic acid core. Developing high-yielding, scalable, and cost-effective synthetic routes remains a key objective. researchgate.net Traditional methods may require harsh conditions or multiple steps, limiting their broad applicability. organic-chemistry.org Overcoming these challenges might involve the development of novel catalytic systems or the application of flow chemistry, which can offer improved control over reaction parameters and enhance safety for potentially hazardous reactions.

A summary of potential research areas concerning reactivity and synthesis is presented below:

Research Area Focus Potential Impact
Unexplored Reactivities Intramolecular cyclizations Access to novel heterocyclic scaffolds for drug discovery.
Regioselective functionalization Development of new synthetic methodologies.
Synthetic Challenges Regiocontrolled synthesis Improved efficiency and reduced waste in production.

Emerging Applications in Chemical Biology and Materials Science

The unique structural features of "this compound" make it a promising candidate for applications beyond traditional organic synthesis, particularly in the fields of chemical biology and materials science.

In chemical biology , the compound could serve as a scaffold for the development of chemical probes to study biological processes. nih.govchemicalprobes.org The iodine atom can be utilized for the introduction of reporter tags, such as fluorophores or affinity labels, through cross-coupling reactions. mq.edu.au Furthermore, the presence of iodine allows for the potential development of radiolabeled probes for use in imaging techniques like Positron Emission Tomography (PET), which could aid in diagnostics and drug development.

In materials science , the incorporation of the trifluoromethyl group can impart desirable properties such as thermal stability, hydrophobicity, and a low dielectric constant to polymers. acs.org "this compound" could be explored as a monomer or a modifying agent in the synthesis of advanced polymers with tailored properties for applications in electronics, aerospace, and coatings. bisleyinternational.com The reactivity of the iodo group provides a means to graft these benzoic acid derivatives onto polymer backbones or other material surfaces.

FieldPotential ApplicationKey Feature Utilized
Chemical Biology Chemical ProbesIodine for tagging/radiolabeling
Bioactive Molecule SynthesisTrifluoromethyl group for metabolic stability
Materials Science Advanced PolymersTrifluoromethyl group for thermal/chemical resistance
Functional CoatingsHydrophobicity imparted by the trifluoromethyl group

Perspectives on Sustainable Synthesis and Industrial Scale-Up

The future production of "this compound" will likely be guided by the principles of green chemistry, aiming for more sustainable and environmentally benign processes. wjpmr.commdpi.com This includes the use of less hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency. mdpi.com Research into catalytic methods that avoid stoichiometric, and often toxic, reagents is a critical area of focus. researchgate.net For instance, developing catalytic direct C-H iodination or trifluoromethylation methods would represent a significant advancement over classical approaches.

For industrial scale-up , the transition from batch to continuous flow processing offers several advantages. researchgate.netrsc.org Flow reactors can provide better control over reaction temperature and mixing, leading to higher yields, improved product quality, and enhanced safety, particularly for exothermic or hazardous reactions. The development of robust and scalable synthetic routes will be crucial for making "this compound" and its derivatives readily available for commercial applications in the pharmaceutical, agrochemical, and materials sectors.

Q & A

Q. What are the established synthetic routes for 2-Iodo-3-(trifluoromethyl)benzoic acid, and what methodological considerations are critical for high yield?

Synthesis typically involves iodination of a precursor benzoic acid derivative. Electrophilic aromatic iodination can be employed, where the trifluoromethyl group acts as a meta-director. Key considerations include:

  • Temperature control (0–5°C) to minimize polyiodination.
  • Stoichiometric use of iodine sources (e.g., N-iodosuccinimide) to avoid excess halogenation.
  • Purification via recrystallization in polar aprotic solvents (e.g., DMF/water) to remove unreacted iodine species.
  • Specialized handling (dark conditions) to prevent photodecomposition of the iodo group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • 19F NMR : Identifies the trifluoromethyl group as a singlet at δ ~-60 ppm.
  • 1H/13C NMR : Aromatic protons near the electron-withdrawing groups show downfield shifts (δ 8.0–8.5 ppm).
  • IR Spectroscopy : Confirms carboxylic acid O-H (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹) stretches.
  • X-ray crystallography : SHELXL refines heavy-atom (iodine) absorption effects and resolves trifluoromethyl disorder via PART/ISOR restraints .

Advanced Research Questions

Q. How does the ortho-iodo substitution influence the acidity of the carboxylic acid group compared to halogenated analogs?

The ortho-iodo group increases acidity via inductive (-I) effects and steric hindrance restricting carboxylate solvation. Methodological approaches include:

  • Potentiometric titration in anhydrous DMSO (pKa reduction by ~1.5 units vs. non-iodinated analogs).
  • DFT calculations (B3LYP/6-311++G**) to analyze charge distribution at the carboxylate.
  • Comparative studies with 3-fluoro/chloro derivatives require automated titrators (±0.01 pH precision) .

Q. What crystallographic challenges arise during structural determination of this compound?

  • Heavy-atom effects : Iodine’s high electron density (μ > 10 mm⁻¹) necessitates multi-scan absorption correction (SADABS in SHELX).
  • Twinning : Resolved via SHELXL’s TWIN/BASF commands.
  • Disorder modeling : Trifluoromethyl group rotation is addressed with PART/ISOR restraints. High-resolution data (d ≤ 0.8 Å) improves hydrogen positioning .

Q. How does the reactivity of this compound in cross-coupling reactions compare to bromo/chloro analogs?

  • Kinetic studies : Suzuki reaction rates follow I > Br > Cl (t1/2 = 15 vs. 45 vs. 120 min).
  • Mechanistic validation : Eyring plots derived from temperature-dependent GC-MS data confirm lower ΔH‡ for iodo derivatives.
  • In situ 19F NMR : Monitors trifluoromethyl stability during catalysis, showing no decomposition below 100°C .

Q. What analytical strategies resolve contradictions in reported reactivity data for iodo-trifluoromethyl benzoic acids?

  • Controlled reproducibility studies : Standardize solvent systems (e.g., THF vs. DMF) and catalyst loadings.
  • Isotopic labeling : 13C-labeled carboxylic acid groups track decarboxylation side reactions.
  • Multivariate analysis : Identifies confounding variables (e.g., trace moisture) via design-of-experiments (DoE) .

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2-Iodo-3-(trifluoromethyl)benzoic acid

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